1-(6-Aminopyridin-3-yl)piperidin-3-ol;dihydrochloride
Description
1-(6-Aminopyridin-3-yl)piperidin-3-ol dihydrochloride is a piperidine derivative featuring a 6-aminopyridine substituent at the 3-position of the piperidine ring, with a hydroxyl group at the same position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by its fused aromatic-pyridine and alicyclic-piperidine moieties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13;;/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZLSZFTBAPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol;dihydrochloride typically involves the reaction of 6-aminopyridine with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and crystallization to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-3-yl)piperidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications of 1-(6-Aminopyridin-3-yl)piperidin-3-ol;dihydrochloride
This compound is a chemical compound with the molecular formula C10H15N3O.2ClH that is used in chemistry, biology, and medicine. It features a piperidine ring substituted with an aminopyridine moiety and a hydroxyl group, which contributes to its biological activity.
Preparation Methods
The synthesis of this compound typically involves the reaction of 6-aminopyridine with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form. Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and crystallization to obtain the final product in its dihydrochloride form.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction: It can be reduced to form amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
- Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications
This compound has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of complex organic molecules.
- Biology: The compound is utilized in the study of biological pathways and interactions.
- Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets. It shows promise in modulating multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents like doxorubicin by increasing drug retention. The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
- Industry: The compound is used in the development of new materials and chemical processes.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Anticancer Activity: A study demonstrated that derivatives of aminopyridine compounds exhibited significant cytotoxic activity against multidrug-resistant T-lymphoma cell lines. Specifically, compounds similar to 1-(6-Aminopyridin-3-yl)piperidin-3-ol showed enhanced selectivity towards resistant cell lines while effectively inhibiting cell growth.
- Enzyme Interaction: Research indicated that this compound could inhibit specific enzymes involved in cancer progression, suggesting a dual role in both therapeutic efficacy and modulation of drug resistance mechanisms.
Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| 1-(6-Aminopyridin-3-yl)piperidin-4-ol | Hydroxyl group at position 4 |
| 6-Aminopyridine | Simpler structure without piperidine moiety |
| Piperidin-3-ol | Lacks the aminopyridine substitution |
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)piperidin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(6-aminopyridin-3-yl)piperidin-3-ol dihydrochloride with key analogs, emphasizing structural variations, biological activity, and physicochemical properties.
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Structural Differences: Replaces the 6-aminopyridine group with a 6-chloroquinoline moiety and positions the hydroxyl group on a secondary piperidine ring.
- Biological Activity : Demonstrated interaction with the SARS-CoV-2 spike protein, mimicking chloroquine (CQ) but with an improved safety profile .
1-(6-Chloro-pyridin-3-ylmethyl)piperidin-3-ol Dihydrochloride
- Structural Differences: Substitutes the 6-amino group on pyridine with chlorine and adds a methylene bridge between pyridine and piperidine.
- Physicochemical Properties: Higher molecular weight (313.65 g/mol vs. ~250–280 g/mol for the target compound) and chlorine’s electronegativity may alter binding kinetics.
RB-005 and RB-019 (Sphingosine Kinase 1 Inhibitors)
- Structural Differences: RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol) feature bulky 4-octylphenyl groups instead of aminopyridine.
- Biological Activity : RB-019 (3-hydroxypiperidine) shows 6.1-fold selectivity for SK1 over SK2, while RB-005 (4-hydroxypiperidine) achieves 15-fold selectivity. This highlights the critical role of hydroxyl positioning in enzyme inhibition, suggesting that the target compound’s 3-hydroxy group may favor SK1 interaction but with lower selectivity compared to RB-005 .
Ethyl 1-(6-Aminopyridin-3-yl)piperidine-3-carboxylate
- Structural Differences : Replaces the hydroxyl group with an ethyl ester at the 3-position of piperidine.
- Physicochemical Properties : The ester group increases lipophilicity (logP), improving blood-brain barrier penetration but reducing metabolic stability due to esterase susceptibility. This contrasts with the target compound’s hydroxyl group, which enhances hydrogen-bonding capacity and solubility .
6-Aminopyridin-3-ol Hydrochloride
- Structural Differences : Lacks the piperidine ring, simplifying the structure to a pyridine derivative.
- Biological Implications : The absence of the piperidine moiety likely reduces affinity for targets requiring 3D conformational interactions (e.g., enzymes with deep binding pockets). This underscores the piperidine ring’s role in the target compound’s bioactivity .
Biological Activity
1-(6-Aminopyridin-3-yl)piperidin-3-ol; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine, supported by relevant data and findings.
Chemical Structure and Properties
The molecular formula of 1-(6-Aminopyridin-3-yl)piperidin-3-ol; dihydrochloride is C₁₀H₁₅N₃O·2HCl. The compound features a piperidine ring substituted with an aminopyridine moiety and a hydroxyl group, which contributes to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O |
| SMILES | C1CC(CN(C1)C2=CN=C(C=C2)N)O |
| InChI | InChI=1S/C10H15N3O/c11-10... |
| InChIKey | DOKMRESICMIUFH-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol; dihydrochloride typically involves the reaction of 6-aminopyridine with piperidin-3-ol under controlled conditions. The process includes purification steps to yield the dihydrochloride salt form, which enhances solubility and stability for biological studies.
The compound exhibits biological activity through its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .
Therapeutic Applications
1-(6-Aminopyridin-3-yl)piperidin-3-ol; dihydrochloride has been studied for its potential applications in:
- Cancer Therapy : It shows promise in modulating multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents like doxorubicin by increasing drug retention .
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Anticancer Activity : A study demonstrated that derivatives of aminopyridine compounds exhibited significant cytotoxic activity against multidrug-resistant T-lymphoma cell lines. Specifically, compounds similar to 1-(6-Aminopyridin-3-yl)piperidin-3-ol showed enhanced selectivity towards resistant cell lines while effectively inhibiting cell growth .
- Enzyme Interaction : Research indicated that this compound could inhibit specific enzymes involved in cancer progression, suggesting a dual role in both therapeutic efficacy and modulation of drug resistance mechanisms.
Comparison with Related Compounds
The unique structure of 1-(6-Aminopyridin-3-yl)piperidin-3-ol; dihydrochloride differentiates it from similar compounds:
| Compound Name | Key Features |
|---|---|
| 1-(6-Aminopyridin-3-yl)piperidin-4-ol | Hydroxyl group at position 4 |
| 6-Aminopyridine | Simpler structure without piperidine moiety |
| Piperidin-3-ol | Lacks the aminopyridine substitution |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-H couplings at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) quantify purity (>95%) and detect byproducts (e.g., unreacted starting materials) .
- X-ray Crystallography : Resolves absolute stereochemistry of the piperidine hydroxyl group, critical for chiral activity studies .
How do researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from assay variability or impurities. Strategies include:
- Dose-response standardization : Use a unified protocol (e.g., fixed cell lines, ATP concentration in kinase assays) .
- Impurity profiling : LC-MS identifies degradation products (e.g., hydrolyzed pyridine derivatives) that may interfere with activity .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to isolate variables like solvent choice (DMSO vs. saline) .
How does the hydrochloride salt form influence solubility and stability?
Basic Research Question
- Solubility : The dihydrochloride salt increases aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), enabling in vitro assays .
- Stability : Hydrochloride salts resist oxidation (e.g., piperidine ring degradation) under refrigeration (4°C, inert atmosphere) for >6 months .
- Handling : Hygroscopic nature requires storage in desiccators with silica gel to prevent clumping .
What in vitro assays are suitable for pharmacological screening?
Advanced Research Question
- Receptor binding assays : Radioligand displacement (e.g., [³H]-spiperone for dopamine receptors) quantifies affinity (Kᵢ values) .
- CYP450 inhibition : Liver microsome assays assess metabolic stability and drug-drug interaction risks .
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells determine therapeutic indices .
How do structural modifications alter biological target interactions?
Advanced Research Question
- Pyridine substitution : Adding electron-withdrawing groups (e.g., Cl at position 6) enhances kinase inhibition but reduces solubility .
- Piperidine hydroxyl stereochemistry : (R)-configuration improves binding to serotonin receptors (ΔKᵢ = 10 nM vs. 100 nM for (S)) .
- Aminopyridine vs. chloropyridine : The amine group facilitates hydrogen bonding with aspartate residues in enzymatic pockets, increasing potency .
What purification techniques achieve high-purity product post-synthesis?
Basic Research Question
- Column Chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted amines and chloropyridine byproducts .
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield crystalline hydrochloride salt with ≥98% purity .
- Ion-Exchange Resins : Dowex-50W removes residual metal catalysts (e.g., Pd from reductive amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
